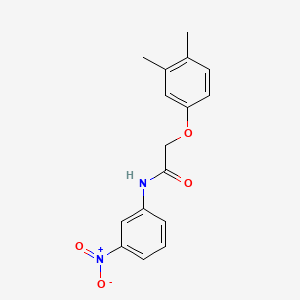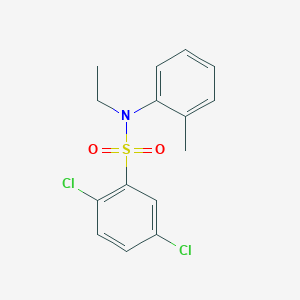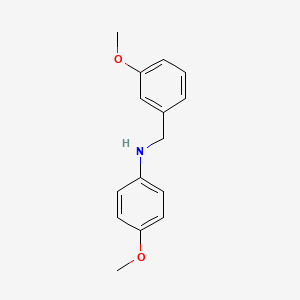
1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMBA is a synthetic compound that belongs to the class of morpholine-containing compounds. It was first synthesized in the 1970s and has since been used in various scientific studies due to its potential biological and pharmacological properties. DMBA has been shown to have anticancer, antifungal, and antibacterial activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DMBA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. DMBA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. DMBA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
DMBA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the inhibition of fungal and bacterial growth. DMBA has also been shown to have antioxidant activity, which may contribute to its potential anticancer properties. However, the exact biochemical and physiological effects of DMBA are still being studied, and further research is needed to fully understand its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMBA in laboratory experiments is its relatively low cost and ease of synthesis. DMBA is also stable and can be stored for long periods of time without significant degradation. However, DMBA is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Future Directions
There are several potential future directions for research involving DMBA. One area of interest is the development of new anticancer agents based on the structure of DMBA. Another area of interest is the investigation of the mechanism of action of DMBA, which may provide insights into new targets for cancer therapy. Finally, further research is needed to fully understand the potential advantages and limitations of DMBA for laboratory experiments, as well as its potential therapeutic applications.
Synthesis Methods
DMBA can be synthesized through a multistep process involving the reaction of morpholine with acetylene, followed by the reaction with methyl iodide and acetic anhydride. The final product is obtained through purification by column chromatography. The synthesis of DMBA is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
DMBA has been extensively studied for its potential anticancer properties. Studies have shown that DMBA can induce apoptosis, or programmed cell death, in cancer cells. DMBA has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition to its anticancer activity, DMBA has been shown to have antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(14)16-12(2,3)5-4-6-13-7-9-15-10-8-13/h6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOJWFGAOVKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-morpholin-4-ylpent-3-yn-2-yl) acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![N-[4-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5755593.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755594.png)
![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)

![methyl 4-[(2-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5755624.png)
![methyl 4-ethyl-5-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5755634.png)